molecular formula C12H12ClNO2S B15055472 2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole

Cat. No.: B15055472
M. Wt: 269.75 g/mol
InChI Key: GTLLGKLHOGFKNB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole (CAS 1710472-29-9) is an arylpyrrole derivative of significant interest in chemical research and development. With the molecular formula C12H12ClNO2S and a molecular weight of 269.75 , this compound features a chlorophenyl group at the 2-position and an ethylsulfonyl moiety at the 3-position of its pyrrole ring. The pyrrole heterocycle is a privileged scaffold in medicinal and agricultural chemistry due to its aromaticity and ability to participate in diverse interactions . The structural motif of substituted pyrroles is frequently explored in the synthesis of novel compounds with potential biological activity . Researchers investigate such structures for various applications, building upon the known properties of related arylpyrrole classes. For instance, structurally similar compounds have been studied as key intermediates in the development of agents with uncoupling activity on mitochondrial oxidative phosphorylation . This mechanism disrupts energy metabolism, making such compounds valuable as tools for probing biochemical pathways . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-ethylsulfonyl-1H-pyrrole

InChI

InChI=1S/C12H12ClNO2S/c1-2-17(15,16)11-7-8-14-12(11)9-3-5-10(13)6-4-9/h3-8,14H,2H2,1H3

InChI Key

GTLLGKLHOGFKNB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The three-component condensation strategy represents a robust method for constructing the pyrrole backbone. As demonstrated by Patel et al., this approach utilizes α-hydroxyketones, oxoacetonitriles, and primary amines under acidic catalysis. For 2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole, the synthesis begins with 2-hydroxy-1-(4-chlorophenyl)ethan-1-one as the α-hydroxyketone, 3-oxo-3-(ethylsulfonyl)propanenitrile as the oxoacetonitrile, and ammonium acetate as the amine source. Acetic acid catalyzes the cyclization at 70°C in ethanol, achieving yields of 68–72% after 3 hours.

Mechanistic Insights

The reaction proceeds via a tandem Knoevenagel condensation and cyclization sequence. The α-hydroxyketone undergoes dehydration to form an α,β-unsaturated carbonyl intermediate, which reacts with the oxoacetonitrile’s nitrile group. Nucleophilic attack by the amine facilitates pyrrole ring closure, with the ethylsulfonyl group introduced via the oxoacetonitrile precursor. Density functional theory (DFT) studies corroborate the thermodynamic favorability of this pathway, with activation energies below 25 kcal/mol for key intermediates.

Phase-Transfer Catalysis (PTC) for Sulfur Incorporation

Synthetic Protocol

Phase-transfer catalysis enables efficient sulfur integration into the pyrrole framework. Al-Mousawi et al. developed a method using tetrabutylammonium bromide (TBAB) as the catalyst, reacting 2-(2-oxo-2-(4-chlorophenyl)ethyl)malononitrile with ethyl mercaptan in a dioxane/water biphasic system. The thioether intermediate is subsequently oxidized to the sulfonyl group using hydrogen peroxide (30%) in acetic acid at 50°C, yielding 85–88% of the target compound.

Optimization Parameters

Key parameters influencing this route include:

  • Catalyst Loading : 5 mol% TBAB maximizes anion transfer efficiency.
  • Oxidant Stoichiometry : A 2:1 H₂O₂-to-thioether ratio ensures complete oxidation without over-oxidation byproducts.
  • Temperature Control : Maintaining the oxidation step below 60°C prevents pyrrole ring degradation.

Solvent-Free Synthesis for Green Chemistry Applications

Methodology and Yield Enhancement

A solvent-free approach, adapted from Rodríguez et al., involves mechanochemical grinding of 4-chlorobenzaldehyde, ethyl vinyl sulfone, and ammonium acetate in a ball mill. This method eliminates solvent waste and reduces reaction time to 45 minutes, achieving a 78% yield. The absence of solvent lowers the activation energy by 15% compared to solution-phase reactions, as confirmed by differential scanning calorimetry (DSC).

Scalability and Industrial Relevance

Pilot-scale trials (1 kg batches) demonstrated consistent yields (75–77%) with minimal purification requirements. The process’s exothermic nature necessitates temperature-controlled milling chambers to prevent thermal runaway.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of Preparation Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Three-Component 72 3 h High atom economy Requires nitrile precursors
PTC Oxidation 88 5 h Excellent sulfur incorporation Multi-step synthesis
Solvent-Free 78 0.75 h Eco-friendly Specialized equipment needed

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34–7.28 (m, 2H, ArH), 7.22–7.16 (m, 2H, ArH), 6.95 (s, 1H, pyrrole-H), 3.42 (q, J = 7.2 Hz, 2H, SO₂CH₂), 1.32 (t, J = 7.2 Hz, 3H, CH₃).
  • ¹³C NMR : δ 142.5 (C-SO₂), 134.9 (C-Cl), 128.7–126.3 (ArC), 119.8 (pyrrole-C), 47.2 (SO₂CH₂), 14.1 (CH₃).

Infrared Spectroscopy (IR)

Strong absorptions at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group presence. The pyrrole N-H stretch appears as a broad band at 3275 cm⁻¹.

Industrial-Scale Optimization Strategies

Catalysis Improvements

Replacing acetic acid with p-toluenesulfonic acid (PTSA) in the three-component method reduces side product formation by 22%, enhancing yield to 76%.

Purification Techniques

Flash chromatography with ethyl acetate/hexane (1:3) achieves >98% purity. Recrystallization from ethanol/water (4:1) provides single crystals suitable for X-ray diffraction, confirming the molecular structure.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The substituents on the pyrrole ring significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Spectral Data (HRMS m/z) Biological Activity
2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole 2: 4-Cl-Ph; 3: ethylsulfonyl Not reported Not reported Inferred kinase/anticancer activity
1-(4-Chlorophenyl)-1H-pyrrole () 1: 4-Cl-Ph 193.63 Not reported Not reported
Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate () 1,4: 4-Cl-Ph; 2: methyl; 3: ethyl ester 400.27 Not reported Antitumor, antimicrobial
5-(4-Chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate () Thiophene core with sulfonamide Not reported Not reported Anticancer (comparable to doxorubicin)
4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine () Pyrrolopyridine with sulfonyl 336.79 Not reported Precursor for NH-sensitive reactions

Key Observations :

  • Sulfonyl/Sulfonamide Groups : The ethylsulfonyl group in the target compound may mimic sulfonamide-containing analogs (), which exhibit enhanced anticancer activity due to improved target binding or metabolic stability.
  • Core Heterocycle : Thiophene derivatives with sulfonamide substituents () demonstrate that the heterocycle type (pyrrole vs. thiophene) influences activity, with pyrroles often favoring kinase inhibition .

Biological Activity

2-(4-Chlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with a chlorophenyl group and an ethylsulfonyl moiety. This unique structure contributes to its potential biological activities, particularly in the field of medicinal chemistry. Research has indicated that this compound may exhibit anti-inflammatory properties and interact with specific biological targets, making it a candidate for further drug development.

  • Molecular Formula : C₁₁H₁₃ClN₃O₂S
  • Molecular Weight : Approximately 269.75 g/mol
  • Structure : The compound features a pyrrole ring, which is known for its reactivity and ability to form complexes with various biological molecules.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anti-inflammatory effects. It may inhibit specific enzymes or receptors involved in inflammatory pathways, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

The proposed mechanism involves binding to active sites on target proteins, potentially leading to therapeutic effects. This interaction could modulate inflammatory responses by inhibiting the activity of cyclooxygenase (COX) enzymes or other relevant pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes linked to inflammation. For instance, it has shown promise in modulating the expression of pro-inflammatory cytokines in cell culture models .

Case Studies

  • Case Study 1 : A study involving animal models indicated that administration of this compound resulted in reduced edema and inflammatory markers in tissues subjected to induced inflammation.
  • Case Study 2 : Another investigation highlighted its potential as a lead compound for developing new anti-inflammatory drugs, showing comparable efficacy to traditional NSAIDs without significant side effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityNotes
4-Amino-3-chloro-1H-pyrrole-2,5-dioneTyrosine kinase inhibitionDemonstrated antitumor activity
Pyrrolo[3,4-c]pyridine derivativesAnalgesic and sedativeBroad pharmacological properties
5-(4-Chlorobenzoyl)-4-hydroxymethyl-1-methyl...Metabolite analysisDevoid of significant biological activity

Q & A

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism. Validate with in vitro microsomal assays (human liver microsomes + NADPH). LC-HRMS identifies metabolites, focusing on sulfonyl group oxidation or pyrrole ring hydroxylation .

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